Daidzin is classified as a flavonoid, specifically an isoflavone, which is a subclass of flavonoids characterized by a phenolic structure. It can be extracted from various sources, notably from soy products, where it exists in glycosylated forms such as daidzein glycosides. The chemical structure of daidzin is closely related to that of daidzein, differing only by the presence of a glucose moiety attached to the hydroxyl group at the 7-position of daidzein.
The synthesis of daidzin has been achieved through various methods, including chemical synthesis and bioconversion techniques.
Daidzin has a molecular formula of and a molecular weight of approximately 416.38 g/mol. Its structure features:
The structural configuration allows for hydrogen bonding and interactions with biological targets, enhancing its bioactivity.
Daidzin participates in several notable chemical reactions:
The mechanism by which daidzin exerts its biological effects involves several pathways:
Daidzin exhibits specific physical and chemical properties:
Spectroscopic analyses (NMR, FTIR) confirm its structure by identifying characteristic functional groups associated with flavonoids.
Daidzin has numerous scientific applications:
Daidzin (daidzein-7-O-β-D-glucoside) is a naturally occurring isoflavone glycoside with deep roots in traditional medicine, particularly within East Asian pharmacopeia. The compound's name derives from "daidzu," an archaic Japanese term for soybean (Glycine max (L.) Merrill), reflecting its botanical origins [9]. Historically, the root of kudzu (Pueraria lobata), known as Radix puerariae in traditional Chinese medicine, served as a rich source of daidzin and was employed for centuries as a herbal treatment for alcohol intoxication and related disorders [3] [8]. Engelbert Kaempfer's 17th-century documentation of soybean and soy sauce manufacturing during his travels in Japan (1690-1692) represents one of the earliest Western records of daidzin-containing plants, though the compound itself remained chemically unidentified at that time [9].
Daidzin occurs naturally in leguminous plants, predominantly in two botanical sources: kudzu (Pueraria lobata) and soybeans (Glycine max). In kudzu roots, daidzin exists alongside its analog puerarin (daidzein-8-C-glucoside), with concentrations varying based on geographical origin, cultivation practices, and extraction methods [3] [6]. Soybeans and soy-derived products (soy milk, tofu, soy protein isolates) contain daidzin as a principal isoflavone, where it primarily exists in conjugated forms including malonyl and acetyl glucosides [1] [9]. The distribution of daidzin within the soybean plant is heterogeneous, with higher concentrations typically found in the hypocotyl (germ) compared to the cotyledons [1]. Traditional processing methods significantly impact daidzin content; fermentation converts daidzin to its aglycone daidzein, while soaking and alkaline treatments reduce overall isoflavone content [6].
Table 1: Natural Occurrence of Daidzin in Selected Plant Sources
Plant Source | Plant Part | Daidzin Concentration (mg/g dry weight) | Notes |
---|---|---|---|
Pueraria lobata | Root | 15.2 - 41.7 | Varies with geographical origin and processing |
Glycine max (Soybean) | Seed | 0.45 - 1.83 | Highest in hypocotyl; varies by cultivar |
Pueraria thomsonii | Flower | 0.92 - 1.15 | Lower concentrations than root |
Soy Protein Concentrate | Processed | 0.68 - 1.24 | Dependent on processing methods |
Daidzin belongs to the isoflavonoid O-glycoside class of phytochemicals, specifically classified as a 7-O-glucoside of daidzein. Its chemical structure consists of a daidzein aglycone core (7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one) linked via a β-glycosidic bond at the C-7 hydroxyl position to a D-glucose moiety [3] [5]. The systematic IUPAC name for daidzin is 7-{[(2S,3R,4S,5S,6R)-6-(hydroxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one, with a molecular formula of C~21~H~20~O~9~ and a molecular weight of 416.38 g/mol [5]. This glucosylation profoundly influences daidzin's physicochemical properties and biological interactions compared to its aglycone counterpart.
The glucose moiety significantly enhances daidzin's water solubility (approximately 0.661 mg/mL) compared to the poorly soluble daidzein (0.085 g/L) [4] [10]. This solubility difference directly impacts bioavailability and absorption kinetics. Unlike daidzein, which can passively diffuse across intestinal membranes, daidzin requires enzymatic hydrolysis by intestinal β-glucosidases for absorption [4] [6]. This hydrolysis, mediated predominantly by gut microbiota, liberates daidzein, which then undergoes further microbial metabolism to bioactive metabolites including dihydrodaidzein, O-desmethylangolensin, and equol [2] [4]. The glucoside group also influences daidzin's protein-binding characteristics and distribution within the body. Pharmacokinetic studies indicate that conjugated isoflavones like daidzin exhibit delayed time to peak plasma concentration (T~max~ ≈ 5-6 hours) compared to their aglycones [4].
Table 2: Comparative Physicochemical Properties of Daidzin and Daidzein
Property | Daidzin | Daidzein | Biological Significance |
---|---|---|---|
Molecular Formula | C~21~H~20~O~9~ | C~15~H~10~O~4~ | Larger molecular size affects distribution |
Water Solubility | 0.661 mg/mL | 0.085 g/L | Impacts absorption and formulation potential |
logP | 0.71 (predicted) | 2.15 (experimental) | Influences membrane permeability |
Hydrogen Bond Donors | 5 | 2 | Affects protein binding and receptor interaction |
Glycosidic Linkage | β-1-O-glucosidic bond at C-7 | N/A | Determines susceptibility to enzymatic cleavage |
Bioactivity modulation through glycosylation extends beyond pharmacokinetics to target specificity. Daidzin functions as a potent and selective inhibitor of mitochondrial aldehyde dehydrogenase (ALDH-2) (Ki ≈ 10~-7~ M), a property not shared by daidzein [5] [8]. This inhibition occurs through competitive binding at the enzyme's catalytic site, particularly interacting with residues ASN169, PHE170, LEU173, MET174, TRP177, THR244, GLU268, PHE296, CYS301, CYS302, CYS303, ASP457, PHE459, and PHE465 [5]. This specific inhibition underlies daidzin's antidipsotropic (alcohol intake-reducing) effects, as demonstrated in rodent models of alcohol preference [8]. Additionally, daidzin influences neurotransmitter metabolism by inhibiting the ALDH-2-mediated conversion of 5-hydroxyindole-3-acetaldehyde (5-HIAL) to 5-hydroxyindole-3-acetic acid (5-HIAA) and 3,4-dihydroxyphenylacetaldehyde (DOPAL) to 3,4-dihydroxyphenylacetic acid (DOPAC), leading to accumulation of these reactive aldehydes in hepatic mitochondria [8].
Enzymatic transglycosylation offers promising approaches for modifying daidzin's properties. Amylosucrase from Deinococcus geothermalis (DGAS) can catalyze the transfer of additional glucose moieties to daidzein via α-1,4-glycosidic linkages, producing polyglucosylated derivatives with enhanced water solubility (up to 44,000-fold increases reported for similar isoflavones) [10]. Bacillus licheniformis glycosyltransferase (YjiC) similarly glucosylates daidzein, producing not only daidzin but also 4'-O-β-D-glucoside and 4',7-O-β-D-diglucoside derivatives when provided with UDP-α-D-glucose as the sugar donor [7]. These enzymatic modifications demonstrate how strategic alteration of glycosylation patterns can further optimize the physicochemical and biological properties of daidzin and its analogs.
Table 3: Enzymatic Glycosylation Systems for Daidzein Modification
Enzyme | Source | Glycosidic Bond Formed | Major Products | Conversion Efficiency |
---|---|---|---|---|
Amylosucrase (DGAS) | Deinococcus geothermalis | α-1,4-glucosidic linkages | Daidzein-4'-α-glucoside, Polyglucosides | >95% with optimized ratios |
Glycosyltransferase (YjiC) | Bacillus licheniformis | β-glucosidic linkages | Daidzin, Daidzein-4'-O-β-glucoside, Diglucosides | >60% in engineered E. coli |
Endogenous plant glucosyltransferases | Soybean, Kudzu | β-1-O-glucosidic bond at C7 | Daidzin (natural biosynthesis) | Varies by tissue and species |
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